Boc-NH-PEG6-OH

PROTAC Linker Optimization Ternary Complex

Boc-NH-PEG6-OH is a heterobifunctional polyethylene glycol (PEG) linker containing a Boc-protected amine and a terminal hydroxyl group, connected by a monodisperse chain of six ethylene glycol units. With a molecular weight of 381.5 g/mol, it is a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where its precise length and high hydrophilicity are critical for optimizing ternary complex formation and conjugate solubility.

Molecular Formula C17H35NO8
Molecular Weight 381.5 g/mol
CAS No. 331242-61-6
Cat. No. B1676997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-PEG6-OH
CAS331242-61-6
SynonymsN-Boc-PEG6-alcohol
Molecular FormulaC17H35NO8
Molecular Weight381.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C17H35NO8/c1-17(2,3)26-16(20)18-4-6-21-8-10-23-12-14-25-15-13-24-11-9-22-7-5-19/h19H,4-15H2,1-3H3,(H,18,20)
InChIKeyJJZYGSPDXUBTNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Boc-NH-PEG6-OH (CAS 331242-61-6) for PROTAC and ADC Linker Procurement: A Monodisperse PEG6 Building Block


Boc-NH-PEG6-OH is a heterobifunctional polyethylene glycol (PEG) linker containing a Boc-protected amine and a terminal hydroxyl group, connected by a monodisperse chain of six ethylene glycol units . With a molecular weight of 381.5 g/mol, it is a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where its precise length and high hydrophilicity are critical for optimizing ternary complex formation and conjugate solubility . Unlike polydisperse PEG alternatives, its discrete chain length ensures batch-to-batch reproducibility essential for generating interpretable structure-activity relationship (SAR) data in drug discovery programs [1].

Why Boc-NH-PEG6-OH Cannot Be Interchanged with Shorter or Longer PEGn Analogs: The Criticality of Chain Length in Degrader Design


In PROTAC and ADC development, the PEG linker is not an inert tether but an 'allosteric modulator' where length directly dictates the spatial orientation and formation efficiency of the ternary (PROTAC) or binary (ADC) complex [1]. Substituting Boc-NH-PEG6-OH with a shorter analog like Boc-NH-PEG4-OH (n=4) can constrain the system, preventing the E3 ligase and target protein from achieving the mutual orientation necessary for productive ubiquitination [2]. Conversely, using a longer linker such as Boc-NH-PEG8-OH (n=8) may introduce excessive conformational entropy, reducing the effective molarity of the ternary complex and potentially compromising degradation efficiency or cellular permeability [3]. The six-unit PEG chain provides a specific, well-defined spatial reach (approximate end-to-end distance) that bridges the gap between rigidity and flexibility, a critical parameter optimized empirically in SAR studies . Therefore, generic substitution without quantitative validation will alter the physicochemical and biological profile of the final conjugate, rendering SAR tables uninterpretable and potentially derailing lead optimization campaigns [4].

Quantitative Evidence for Boc-NH-PEG6-OH: Differentiated Performance Data for Scientific Selection


Chain Length-Dependent Ternary Complex Formation: PEG6 as the Optimal Conformational Compromise

PEG linker length is a critical determinant of PROTAC efficacy. The six-unit PEG chain (PEG6) is empirically positioned between the constrained PEG4 and the entropically flexible PEG8. Studies show that while PEG4 is useful for congested pockets, and PEG8 can improve residence time, PEG6 provides a balanced spatial reach that falls within the bounds of most crystallographically measured inter-pocket distances, facilitating effective ternary complex formation without the excessive flexibility that can hinder it [1]. This balance makes Boc-NH-PEG6-OH a first-line choice for initial PROTAC library screening before more exotic linkers are considered [2].

PROTAC Linker Optimization Ternary Complex SAR

Monodisperse Purity vs. Polydisperse Contaminants: Impact on DC50 Reproducibility

High-purity, monodisperse PEG linkers like Boc-NH-PEG6-OH are essential for generating reliable SAR data. Impurities in polydisperse batches, such as shortened oligomers, can lock into non-productive binary interactions, effectively lowering the apparent DC50 (half-maximal degradation concentration) and skewing lead optimization [1]. A purity specification of ≥95% (¹H-NMR) [2] ensures that the linker itself is chemically 'silent', meaning any shift in degradation read-out can be unambiguously attributed to distance or vector angle rather than batch impurities [3].

Purity Batch-to-Batch Reproducibility PROTAC ADC SAR

Physical State and Storage Stability: Solid Form Advantage Over Viscous Liquid Analogs

The physical state of PEG linkers varies with molecular weight, impacting handling and long-term stability during storage. Boc-NH-PEG6-OH (MW 381.5) is typically a solid or powder [1], which is advantageous compared to lower molecular weight analogs (MW 200-600) that are often viscous liquids at room temperature [2]. This solid form facilitates precise weighing and aliquoting, reducing handling errors. Furthermore, its recommended storage at -20°C ensures stability for up to 1-3 years [3][4], a critical factor for building multi-gram stockpiles that remain analytically indistinguishable over time, thereby silencing hidden variables in long-term research programs [5].

Formulation Stability Handling Procurement

Cost-Effective Synthesis Pathway from Low-Cost Commodity Chemicals

Patented synthesis methods detail the production of Boc-protected aminoxy PEG-6 linkers from cost-effective and readily available starting materials [1][2]. This established synthetic route, which avoids expensive or exotic reagents, is a key differentiator from other specialized or longer-chain PEG linkers that may require more complex and costly manufacturing processes. This translates to a more favorable cost-per-gram profile at scale, making Boc-NH-PEG6-OH an economically viable building block for generating large, diverse PROTAC or ADC libraries where substantial quantities of linker are required for parallel synthesis [3].

Synthesis Cost of Goods Scalability Procurement

Optimal Application Scenarios for Boc-NH-PEG6-OH in Drug Discovery and Bioconjugation


Parallel Synthesis of PROTAC Libraries to Map Optimal Linker Length

Boc-NH-PEG6-OH serves as an essential component in the parallel synthesis of PROTAC libraries designed to systematically explore linker length. Its discrete six-unit chain provides a critical data point between the shorter PEG4 and longer PEG8 linkers, enabling medicinal chemists to rapidly identify the optimal spatial window for ternary complex formation . The high purity (≥95%) ensures that observed differences in degradation efficiency (DC50) across the library are attributable to linker length, not batch impurities, thus generating clean, interpretable SAR .

Synthesis of Hydrophilic Spacer Arms for Antibody-Drug Conjugates (ADCs)

In ADC development, Boc-NH-PEG6-OH is used to construct the hydrophilic spacer arm that connects the antibody to the cytotoxic payload . The PEG6 chain's hydrophilicity counteracts the inherent hydrophobicity of many potent cytotoxins, improving the overall solubility and pharmacokinetic profile of the ADC. Furthermore, its monodisperse nature is critical for achieving a consistent drug-to-antibody ratio (DAR) and reproducible conjugate performance, a key regulatory requirement .

Bioconjugation and Surface Functionalization Requiring Precise Spatial Control

Beyond PROTACs and ADCs, the Boc-NH-PEG6-OH linker is utilized for the site-specific modification of biomolecules (e.g., peptides, proteins, oligonucleotides) and the functionalization of nanoparticle surfaces . The Boc-protected amine and terminal hydroxyl provide orthogonal reactive handles for sequential conjugation strategies. The PEG6 spacer provides a defined and predictable separation distance between the conjugated entities, which is crucial for minimizing steric hindrance and preserving the biological activity of both the cargo and the targeting moiety .

Building Stock Solutions for Multi-Program Bioconjugation Initiatives

The solid physical state and long-term stability of Boc-NH-PEG6-OH when stored at -20°C make it an ideal candidate for procurement as a bulk stock solution. Core facilities and medicinal chemistry departments can maintain a validated inventory of this linker, ensuring that any new PROTAC or bioconjugation program can be initiated without the delay of re-synthesis or re-validation. This 'off-the-shelf' availability accelerates hit-to-lead timelines and ensures consistency across different projects and research teams .

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